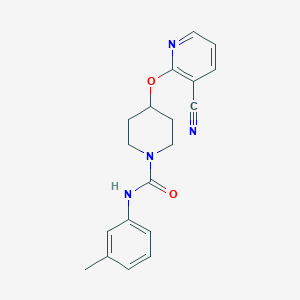

2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

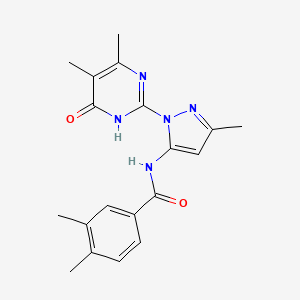

2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, also known as CHM-1, is a synthetic compound that has been found to have potential therapeutic effects in various diseases. This compound belongs to the class of quinazolinone derivatives and has been studied extensively for its biological activities.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity The antibacterial efficacy of related quinazolinone compounds has been investigated, revealing that certain derivatives demonstrate broad-spectrum antibacterial activity. One-pot synthesis methods have facilitated the development of compounds with potential against both gram-positive and gram-negative bacteria, suggesting a promising avenue for therapeutic applications against bacterial infections (Velpula et al., 2015).

Analgesic and Anti-inflammatory Applications Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Studies have shown that these compounds exhibit significant potential in treating pain and inflammation, making them valuable for pharmaceutical development in this area (Badiger et al., 2011).

Anticancer Potential The anticancer properties of quinazolinone derivatives have been explored, with some compounds displaying high antiproliferative activity against various human tumor cell lines. This research indicates the potential of quinazolinone-based compounds as novel therapeutic agents in cancer treatment (Cui et al., 2017).

Synthesis and Characterization Efforts in the synthesis and characterization of quinazolinone derivatives have led to the development of novel compounds with a range of biological activities. These synthetic advancements enhance the understanding of the structural requirements for biological activity, aiding in the design of more effective therapeutic agents (Kumar et al., 2007).

Antioxidant Properties Recent studies have evaluated the antioxidant properties of quinazolinone derivatives, identifying compounds with promising antioxidant activity. This research contributes to the development of quinazolinone-based antioxidants for potential therapeutic use in conditions associated with oxidative stress (Mravljak et al., 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde with anthranilic acid followed by cyclization to form the quinazolinone ring.", "Starting Materials": [ "8-methoxy-2-oxo-2H-chromene-3-carbaldehyde", "Anthranilic acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Chloroform", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Dissolve 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde (1.0 g, 5.0 mmol) and anthranilic acid (0.7 g, 5.0 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sodium acetate. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and collect the resulting solid by filtration. Wash the solid with water and dry it under vacuum to obtain a yellow solid (1.2 g, 80%).", "Step 3: Dissolve the yellow solid obtained in step 2 in a mixture of ethanol (10 mL) and chloroform (10 mL). Add a catalytic amount of sodium acetate and heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and collect the resulting solid by filtration. Wash the solid with water and dry it under vacuum to obtain a yellow solid (0.8 g, 60%).", "Step 5: Dissolve the yellow solid obtained in step 4 in a mixture of methanol (10 mL) and chloroform (10 mL). Add a catalytic amount of sodium acetate and heat the mixture under reflux for 4 hours.", "Step 6: Cool the reaction mixture to room temperature and collect the resulting solid by filtration. Wash the solid with water and dry it under vacuum to obtain a yellow solid (0.6 g, 45%).", "Step 7: Dissolve the yellow solid obtained in step 6 in a mixture of diethyl ether (10 mL) and petroleum ether (10 mL). Filter the solution to remove any insoluble impurities.", "Step 8: Evaporate the solvent under reduced pressure to obtain the final product, 2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, as a yellow solid (0.5 g, 38%)." ] } | |

CAS-Nummer |

2319877-30-8 |

Produktname |

2-(8-methoxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one |

Molekularformel |

C18H12N2O4 |

Molekulargewicht |

320.304 |

IUPAC-Name |

2-(8-methoxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C18H12N2O4/c1-23-14-8-4-5-10-9-12(18(22)24-15(10)14)16-19-13-7-3-2-6-11(13)17(21)20-16/h2-9H,1H3,(H,19,20,21) |

InChI-Schlüssel |

CUJYWPLSBQDBPI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4C(=O)N3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2381064.png)

![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)

![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)

![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)